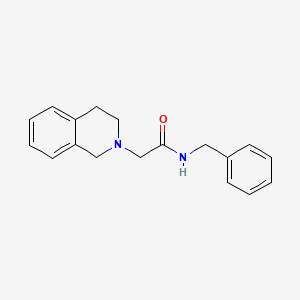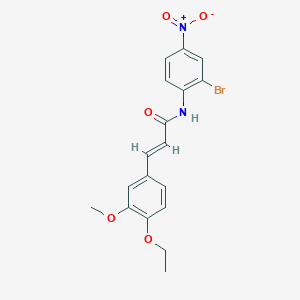![molecular formula C15H19FN4O3 B5320040 N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as FPGN22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPGN22 belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). The inhibition of DPP-IV has been shown to have beneficial effects in the treatment of various diseases, such as type 2 diabetes, obesity, and cancer.
Mécanisme D'action
FPGN22 exerts its pharmacological effects by inhibiting the enzyme N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. This compound is a peptidase that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion, reduce glucagon secretion, and promote satiety. This mechanism of action makes FPGN22 a promising candidate for the treatment of type 2 diabetes and obesity.
Biochemical and Physiological Effects
FPGN22 has been shown to have a number of biochemical and physiological effects. In animal models of type 2 diabetes, FPGN22 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce fasting blood glucose levels. In obese mice, FPGN22 has been shown to reduce body weight gain, adiposity, and hepatic steatosis. FPGN22 has also been shown to have anticancer properties, inhibiting the proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FPGN22 is its specificity for N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, which makes it a useful tool for studying the role of this compound in various physiological processes. However, one limitation of FPGN22 is its relatively low potency compared to other this compound inhibitors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on FPGN22. One area of interest is the development of more potent analogs of FPGN22 that could be used for therapeutic applications. Another area of interest is the investigation of the anticancer properties of FPGN22 and its analogs. Finally, further research is needed to fully elucidate the mechanisms underlying the beneficial effects of FPGN22 in type 2 diabetes and obesity.
Méthodes De Synthèse
The synthesis of FPGN22 involves a multistep process that begins with the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate to form ethyl 2-(3-fluorobenzyl)-2-oxoacetate. This intermediate is then reacted with piperazine to form N-(3-fluorobenzyl)-2,2-dimethyl-4-oxo-1,3-piperazine-dicarboxamide. The final step involves the reaction of this intermediate with glycine methyl ester to form FPGN22.
Applications De Recherche Scientifique
FPGN22 has been extensively studied for its potential therapeutic applications. The inhibition of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide by FPGN22 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, FPGN22 has been shown to reduce body weight gain and adiposity in obese mice. FPGN22 has also been investigated for its potential anticancer properties. Studies have shown that FPGN22 inhibits the proliferation of cancer cells and induces apoptosis.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c16-11-3-1-2-10(6-11)9-20-5-4-18-15(23)12(20)7-14(22)19-8-13(17)21/h1-3,6,12H,4-5,7-9H2,(H2,17,21)(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWVOZKHNKBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)
amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5319980.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5319986.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)

![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)